Trimethylsilyl propionate chemical properties
Trimethylsilyl propionate chemical properties
An In-Depth Technical Guide to Trimethylsilyl Propionate and its Derivatives in Research Applications
Introduction
Trimethylsilyl propionate is a versatile organosilicon compound that holds distinct roles in chemical synthesis and analytical sciences. While its ester form, trimethylsilyl propionate, serves as a valuable silylating agent, a closely related derivative, 3-(trimethylsilyl)propionic acid and its sodium salt (commonly known as TSP), is indispensable as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous samples.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical properties, practical applications, and critical handling considerations for these compounds. We will dissect the causality behind their utility, from the reactive nature of the ester to the stable, precise reference signal provided by the acid/salt in complex biological and chemical matrices.
Section 1: Core Chemical Properties of Trimethylsilyl Propionate (The Ester)
Trimethylsilyl propionate (TMSP-ester) is primarily utilized as a chemical intermediate and a silylating agent in organic synthesis.[4] Its core function is to introduce a trimethylsilyl group onto a target molecule, a process that can protect functional groups or enhance the volatility of compounds for analytical procedures like gas chromatography.[4][5]
Molecular Structure and Physicochemical Data
The TMSP-ester consists of a propionate group linked to a trimethylsilyl (TMS) moiety through an oxygen atom. This structure imparts specific chemical characteristics that are summarized below.
Table 1: Physicochemical Properties of Trimethylsilyl Propionate
| Property | Value | Source(s) |
| Synonyms | Propionic acid, trimethylsilyl ester; Trimethylsilyl propanoate | [4][5] |
| CAS Number | 16844-98-7 | [4] |
| Molecular Formula | C₆H₁₄O₂Si | [1][4] |
| Molecular Weight | 146.26 g/mol | [1][4] |
| Appearance | Colorless clear liquid | [4][6] |
| Density | 0.88 g/mL | [4] |
| Boiling Point | 122 °C | [4][6] |
| Flash Point | 19 °C | [6] |
| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane); insoluble in water | [5] |
Reactivity and Role as a Silylating Agent
The silicon-oxygen bond in TMSP-ester is susceptible to cleavage by nucleophiles, most notably water. This reactivity is the basis of its function as a silylating agent for protecting hydroxyl and carboxylic acid groups. The causality behind this application is twofold:
-
Protection: By converting a polar -OH or -COOH group into a non-polar -OSi(CH₃)₃ ether or ester, the functional group is masked from participating in unwanted side reactions during a multi-step synthesis.[4]
-
Volatility Enhancement: The resulting silylated derivative is significantly more volatile and thermally stable, making it amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[4]
The compound is relatively stable under standard anhydrous conditions but should be handled with care, as it can react with moisture and strong acids or bases.[5]
Caption: Hydrolysis pathway of TMSP-ester.
Section 2: The Indispensable NMR Standard: 3-(trimethylsilyl)propionic acid (TSP)
While TMSP-ester has its role in synthesis, the compound most researchers associate with the "TMSP" or "TSP" acronym is its hydrolyzed form, 3-(trimethylsilyl)propionic acid, and its corresponding sodium salt. It is this water-soluble derivative, often deuterated, that has become a gold standard for NMR spectroscopy in aqueous media.[1][2][3]
From Ester to NMR Standard: A Critical Distinction
The TMSP-ester is unsuitable as an internal NMR standard in aqueous solutions due to its poor water solubility and its reactivity with water.[5] The sodium salt of the acid, however, is highly soluble and chemically inert under typical NMR conditions.[7][8] The most commonly used variant is the deuterated form, sodium 3-(trimethylsilyl)-2,2,3,3-d4-propionate (TSP-d4), which eliminates potential interfering signals from the propionate backbone in ¹H NMR.[9]
Caption: Comparison of TMSP-ester and its water-soluble sodium salt.
Physicochemical Properties of TSP Sodium Salt (TSP-d4)
The sodium salt is a white, solid powder that is stable under normal conditions but is hygroscopic.[8][10]
Table 2: Physicochemical Properties of TSP-d4 Sodium Salt
| Property | Value | Source(s) |
| Synonyms | Sodium 3-(trimethylsilyl)[2,2,3,3-²H₄]propionate; TSP-d4 | [10][11] |
| CAS Number | 24493-21-8 | [10][12] |
| Molecular Formula | C₆H₉D₄NaO₂Si | [10] |
| Molecular Weight | 172.27 g/mol | [10][11] |
| Appearance | White powder/solid | [10] |
| pH | 7.0 - 9.0 (1% in solution) | [13] |
| Solubility | Soluble in water | [7][8] |
| Stability | Stable under normal conditions; hygroscopic | [8][10] |
The Causality of an Effective NMR Standard
TSP is an authoritative reference for several reasons, each grounded in its molecular properties:
-
Sharp, Unambiguous Signal: The nine protons of the trimethylsilyl group are chemically equivalent, producing a single, sharp resonance peak that is easily identified.
-
Reference Point: By international convention, this peak is defined as 0.00 ppm in the ¹H NMR spectrum, providing a universal calibration point.
-
Chemical Inertness: The TMS group is generally non-reactive and its signal appears in a region of the spectrum (0 ppm) that is typically free from signals of most organic and biological molecules, minimizing spectral overlap.
-
Aqueous Solubility: Its high solubility in D₂O makes it the standard of choice for studying biological samples, metabolites, and pharmaceuticals in their native aqueous environment.[1][2]
Section 3: Practical Application & Experimental Protocols
The trustworthiness of experimental results, particularly in quantitative NMR (qNMR), relies on the meticulous preparation of the internal standard.
Protocol: Preparation of a 10 mM Stock Solution of TSP-d4
This protocol describes a self-validating system for preparing a standard solution for NMR analysis.
Materials:
-
Sodium 3-(trimethylsilyl)-2,2,3,3-d4-propionate (TSP-d4) (≥98.0% purity)[13]
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Analytical balance
-
10 mL volumetric flask (Class A)
-
Pipettes
Procedure:
-
Weighing (The "Why"): Accurately weigh approximately 1.723 mg of TSP-d4 using an analytical balance. Causality: Precision in mass is paramount for an accurate final concentration, which is the foundation of quantitative analysis.
-
Dissolution: Carefully transfer the weighed TSP-d4 into the 10 mL volumetric flask. Add approximately 8 mL of D₂O.
-
Mixing: Gently swirl the flask until the TSP-d4 is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
Dilution to Volume: Once dissolved, add D₂O dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. Causality: Inadequate mixing is a common source of error, leading to concentration gradients within the solution.
-
Storage: Transfer the solution to a clean, labeled vial and store at 2-8°C. The solution is stable for several months if stored properly.
Protocol: Sample Preparation for NMR using TSP-d4
Caption: A typical workflow for preparing an NMR sample with TSP-d4.
Section 4: Safety, Handling, and Disposal
Both TMSP-ester and the TSP sodium salt require careful handling in a laboratory setting.
-
Engineering Controls: Always handle these chemicals in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust (for TSP salt) or vapors (for TMSP-ester).[14] Wash hands thoroughly after handling.[12]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[10][12] Both compounds are sensitive to moisture (hygroscopic) and should be protected from atmospheric humidity.[8][10] They are incompatible with strong oxidizing agents.[8][10][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
Trimethylsilyl propionate and its acid/salt derivative are fundamentally different in their application yet equally important in their respective fields. The ester is a reactive tool for the synthetic chemist, enabling protection and derivatization. In contrast, the sodium salt of its corresponding acid, TSP, is a pillar of analytical chemistry, providing the stable, reliable, and universally accepted reference point required for high-quality NMR spectroscopy in aqueous systems. A thorough understanding of their distinct chemical properties is essential for their safe handling and effective application in research and development.
References
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Chemdox. (2025). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Retrieved February 1, 2026, from [Link]
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Carl ROTH. (2024). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4. Retrieved February 1, 2026, from [Link]
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PubChem. (n.d.). 3-(Trimethylsilyl)propionic acid. Retrieved February 1, 2026, from [Link]
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Gelest, Inc. (2016). 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Retrieved February 1, 2026, from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET - 3-(Trimethylsilyl)propionic acid-d4 sodium salt. Retrieved February 1, 2026, from [Link]
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PubChem. (n.d.). Sodium 3-(trimethylsilyl)propionate. Retrieved February 1, 2026, from [Link]
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PubChem. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. Retrieved February 1, 2026, from [Link]
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